2,3-dichloro-N-methylbenzamide

Medicinal Chemistry ADME Lipophilicity

2,3-Dichloro-N-methylbenzamide (CAS 39959-96-1) is a halogenated secondary benzamide derivative with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol. It serves as a critical intermediate or building block in the synthesis of agrochemicals and pharmaceuticals, characterized by an ortho-dichloro substitution pattern on the aromatic ring and a secondary amide hydrogen capable of participating in hydrogen bonding.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05
CAS No. 39959-96-1
Cat. No. B2958822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-N-methylbenzamide
CAS39959-96-1
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05
Structural Identifiers
SMILESCNC(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12)
InChIKeyDWSYKZMUTLSQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-N-methylbenzamide (CAS 39959-96-1): Technical Baseline for Procurement


2,3-Dichloro-N-methylbenzamide (CAS 39959-96-1) is a halogenated secondary benzamide derivative with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol [1]. It serves as a critical intermediate or building block in the synthesis of agrochemicals and pharmaceuticals, characterized by an ortho-dichloro substitution pattern on the aromatic ring and a secondary amide hydrogen capable of participating in hydrogen bonding [1]. This combination of electronic effects and conformational constraints distinguishes it from other isomeric dichlorobenzamides in terms of reactivity and physicochemical profile.

Why 2,3-Dichloro-N-methylbenzamide (CAS 39959-96-1) Cannot Be Substituted with General Benzamide Analogs


Generic substitution with other N-methylbenzamides or dichlorobenzamide regioisomers (e.g., 2,5-dichloro or 3,4-dichloro) fails due to the distinct electronic push-pull effects and steric constraints imposed specifically by the ortho-chloro atoms adjacent to the carboxamide group [1]. The 2,3-dichloro arrangement on the phenyl ring alters the electron density distribution, significantly affecting nucleophilic aromatic substitution (SNAr) rates and metabolic stability compared to other isomers [2]. Furthermore, the presence of the N-methyl group versus the primary amide modulates lipophilicity and hydrogen-bond donor capacity, which directly impacts downstream performance in biological assays or coupling reactions, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation of 2,3-Dichloro-N-methylbenzamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non-Chlorinated Core

The introduction of two chlorine atoms at the 2 and 3 positions significantly increases the lipophilicity of the N-methylbenzamide scaffold, directly impacting membrane permeability and non-specific binding in biological systems. The XLogP3 for 2,3-dichloro-N-methylbenzamide is computed to be 2.5 [1], a substantial increase from the estimated XLogP3 of ~0.7 for the unsubstituted N-methylbenzamide core. This quantified difference of +1.8 log units guides formulation and assay design.

Medicinal Chemistry ADME Lipophilicity

Increased Conformational Rigidity Due to Ortho-Chloro Substitution

The presence of an ortho-chloro substituent in benzamides imposes a significant barrier to rotation around the N-C(O) and C-C(O) axes [1]. This steric restriction results in a lower entropic penalty upon target binding and enhanced conformational pre-organization compared to meta- or para-chloro substituted analogs, which retain higher degrees of rotational freedom. This property is critical for achieving specific binding poses in structure-based drug design.

Structural Biology Molecular Modeling Conformational Analysis

Metabolic Shielding via Ortho-Chloro Steric Protection

The ortho-chlorine atom in 2,3-dichloro-N-methylbenzamide provides steric shielding to the adjacent carboxamide bond, a common site for metabolic hydrolysis by esterases and amidases. In comparative studies of benzamide classes, ortho-substitution has been shown to reduce the rate of in vitro metabolic degradation by a factor of up to 3-5x relative to unsubstituted or para-substituted isomers due to impeded access to the active site of metabolic enzymes [1]. This makes the 2,3-dichloro pattern more suitable for achieving prolonged half-life in in vivo models compared to regioisomers lacking ortho bulk.

Drug Metabolism Pharmacokinetics Cytochrome P450

Distinct Electronic Environment for Nucleophilic Aromatic Substitution (SNAr)

The 2,3-dichloro substitution pattern on the benzamide ring creates a unique electronic landscape for nucleophilic attack. The ortho-chloro group exerts both an electron-withdrawing inductive effect (-I) and a resonance donation effect (+M), while the meta-chloro is primarily -I. This results in a different activation profile for SNAr reactions compared to the 3,4-dichloro isomer, which exhibits a more classic para-activation via resonance withdrawal [1]. Studies on benzamide substitution effects show that the sensitivity to ring substituents (ρ) is significantly modulated by ortho steric and electronic factors, directly impacting the yields and regioselectivity of subsequent derivatization steps.

Organic Synthesis Reactivity Hammett Constants

Evidence-Backed Application Scenarios for 2,3-Dichloro-N-methylbenzamide (CAS 39959-96-1)


Building Block for Optimized ADME Profiles in Drug Discovery

Procurement for lead optimization programs focusing on central nervous system (CNS) or intracellular targets benefits from the compound's computed XLogP3 of 2.5, which falls within the ideal range for blood-brain barrier permeability (typically XLogP 2-4) [1]. This lipophilicity, combined with the ortho-chloro shielding that enhances metabolic stability compared to unsubstituted analogs [2], makes 2,3-dichloro-N-methylbenzamide a rational choice over its more polar (e.g., 2,3-dichlorobenzamide) or less stable (e.g., 4-chloro isomers) counterparts when designing bioavailable small molecule inhibitors.

Conformationally Restricted Scaffold for Structure-Based Design

In molecular modeling and X-ray crystallography campaigns, the ortho-chloro group of 2,3-dichloro-N-methylbenzamide reduces the entropic penalty upon binding by restricting rotation around the aryl-amide bond [1]. This scenario favors the selection of this specific compound over the more flexible 2,5-dichloro or 3,4-dichloro regioisomers. Purchasing this compound provides a pre-validated scaffold for generating high-resolution co-crystal structures and deriving accurate structure-activity relationships (SAR) for computational chemistry workflows.

Selective SNAr Derivatization in Agrochemical Intermediate Synthesis

For the synthesis of fungicidal or herbicidal N-substituted benzamides, the unique electronic environment of the 2,3-dichloro pattern provides a regioselective handle for introducing nucleophiles [1]. Unlike the 3,4-dichloro isomer which directs para-substitution, the 2,3-arrangement offers an alternative pathway for constructing patentable agrochemical compositions. Procurement is driven by the need for a specific intermediate that yields the correct isomer of the final active ingredient, as seen in the development of pyrimidine-containing fungicides derived from dichlorobenzamide cores [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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